

A Comparative Analysis of the Crystalline Structures of Bicyclohexyl Derivatives

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Compound of Interest

Compound Name: *[1,1'-Bicyclohexyl]-1-carboxylic acid*

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A detailed examination of the X-ray crystallographic data of several bicyclohexyl derivatives reveals key structural differences and similarities that influence their molecular packing and conformation. This guide provides a comparative analysis of the crystallographic parameters of the parent bicyclohexyl, two of its substituted derivatives—trans,trans-bicyclohexyl-4,4'-dicarboxylic acid and trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid—and a structurally related alternative, 4,4'-biphenol.

This analysis is crucial for researchers and scientists in the fields of materials science and drug development, where understanding the three-dimensional arrangement of atoms is paramount for predicting and tuning the physicochemical properties of molecules. The bicyclohexyl moiety, a common structural motif, imparts rigidity and specific conformational preferences to molecules, which can significantly impact their biological activity and material properties.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for the selected compounds, providing a clear and objective comparison of their solid-state structures.

Table 1: Unit Cell Parameters and Crystal System

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
Bicyclohexyl	C ₁₂ H ₂₂	-	-	-	-	-	-	-	-	-	-
trans,trans-4,4'-dicarboxylic acid	C ₁₄ H ₂₂ O ₄	-	-	-	-	-	-	-	-	-	-
trans,trans-4'-Butylbicyclohexyl-4-carboxylic acid	C ₁₇ H ₃₀ O ₂	Monoclinic	P2 ₁ /c	21.9 34(5)	5.38 4(2)	27.6 81(7)	90	97.3 5(3)	90	3342 (2)	8
4,4'-Biphenol	C ₁₂ H ₁₀ O ₂	Monoclinic	P2 ₁ /n	8.61 8(2)	5.66 8(1)	9.50 8(2)	90	95.3 8(2)	90	461. 9(2)	2

Note: Complete crystallographic data for the parent bicyclohexyl and trans,trans-bicyclohexyl-4,4'-dicarboxylic acid in the solid state were not available in the searched literature. The data for bicyclohexyl pertains to the liquid state.[1]

Table 2: Selected Bond Lengths and Torsion Angles

Compound	Bond	Length (Å)	Torsion Angle	Angle (°)
Bicyclohexyl	C1-C1'	1.55	C2-C1-C1'-C2'	74.9
C-C (ring avg.)	1.535			
C-H (avg.)	1.102			
trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid	C1-C1'	-	-	-
4,4'-Biphenol	C1-C1'	1.491(3)	C2-C1-C1'-C2'	37.3(4)

Note: Detailed bond lengths and torsion angles for the substituted bicyclohexyl derivatives were not fully extracted from the available search results.

The data reveals that trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid crystallizes in the monoclinic system with the space group $P2_1/c$. [2] For comparison, 4,4'-biphenol also crystallizes in a monoclinic system but with the space group $P2_1/n$. The inter-ring C-C bond length in 4,4'-biphenol is 1.491(3) Å, and the torsion angle between the two phenyl rings is 37.3(4)°. In the parent bicyclohexyl, the corresponding C-C bond is slightly longer at 1.55 Å, and the rings are more twisted with a torsion angle of 74.9°.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

Crystallization

Single crystals of the compounds are typically grown from a suitable solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization method is crucial for obtaining high-quality crystals suitable for X-ray diffraction.

Data Collection

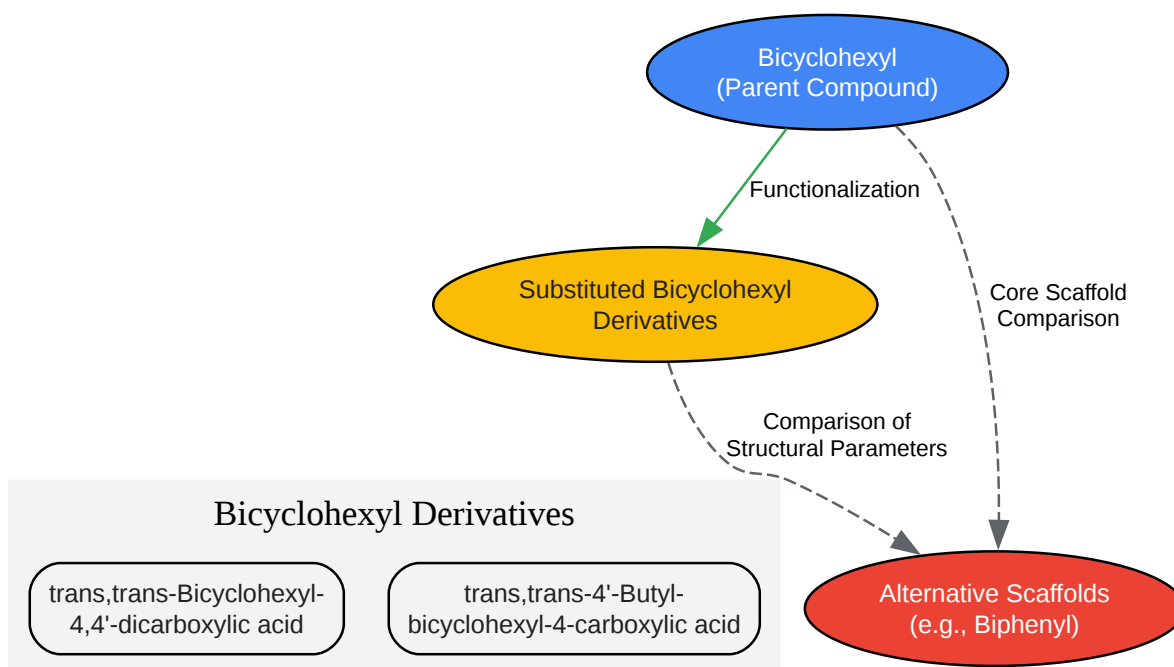
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is often solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.



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